4-Bromo-2-methoxy-5-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO5 |
|---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
4-bromo-2-methoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6BrNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
OVNILFVSSDOBJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Methoxy 5 Nitrobenzoic Acid
Reactions Involving the Carboxyl Group
The carboxyl group (-COOH) is a primary site for reactions such as esterification, amidation, and decarboxylation. The reactivity of this group in 4-Bromo-2-methoxy-5-nitrobenzoic acid is electronically influenced by the methoxy (B1213986) group at the ortho position and the nitro group at the meta position.
Esterification Reactions
Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. While specific studies detailing the esterification of this compound are not prevalent, the reaction is expected to proceed under standard conditions.
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. The presence of the electron-withdrawing nitro group can slightly enhance the electrophilicity of the carboxyl carbon, potentially facilitating the reaction. Conversely, the ortho-methoxy group might introduce some steric hindrance, which could necessitate optimized reaction conditions, such as higher temperatures or the use of more effective coupling agents.
Alternative methods for esterification that avoid the use of strong acids and high temperatures, such as using reagents like dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to a more reactive acyl chloride, would also be applicable.
A patent describing the esterification of various nitrobenzoic acids outlines a general method involving heating the acid with an alcohol (like glycerol) in the presence of an acid catalyst and an entraining liquid to remove water. google.com Another patented method involves dissolving a substituted benzoic acid in an alcohol like methanol with sulfuric acid as a catalyst. google.com
Table 1: General Conditions for Esterification of Substituted Benzoic Acids
| Method | Reagents | Catalyst | Solvent | Conditions |
|---|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or HCl | Excess Alcohol | Reflux |
| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC) | DMAP (catalyst) | Dichloromethane (DCM) | Room Temperature |
This table represents general methodologies and not specific experimental results for this compound.
Amidation and Peptide Coupling Chemistry
The conversion of the carboxyl group to an amide is a critical transformation in organic synthesis, particularly in the formation of peptide bonds. This reaction typically involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Common methods include the use of peptide coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by the amino group of another molecule. The in-situ formation of this active intermediate minimizes side reactions and allows the reaction to proceed under mild conditions. While literature specific to this compound is scarce, its participation in such reactions is mechanistically straightforward. The electronic and steric factors discussed for esterification would similarly apply to amidation.
Table 2: Common Peptide Coupling Reagents for Amidation
| Coupling Reagent | Additive (Optional) | Base | Typical Solvent |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIEA (Diisopropylethylamine) | DMF, DCM |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or HOAt | DIEA or NMM | DMF, DCM |
This table represents general methodologies and not specific experimental results for this compound.
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is generally difficult for aromatic carboxylic acids unless specific structural features are present. researchgate.net The stability of the aryl-carboxyl C-C bond requires harsh conditions, such as high temperatures, to break.
However, the presence of a strong electron-withdrawing group at the ortho position can facilitate decarboxylation through stabilization of the resulting carbanionic intermediate. In this compound, the carboxyl group is ortho to a methoxy group, not the nitro group. The nitro group is at the C5 position (meta to the carboxyl group). Studies on nitrobenzoic acid isomers have shown that ortho-nitrobenzoic acid decarboxylates via a different mechanism than its meta and para isomers, often requiring acidic conditions and proceeding through a bimolecular electrophilic substitution (SE2) mechanism. oup.com For meta- and para-nitrobenzoic acids, decarboxylation is faster in basic solvents, suggesting a unimolecular mechanism involving the carboxylate anion. oup.com Given that the nitro group is meta to the carboxyl group in the title compound, its decarboxylation would likely require high temperatures and may be influenced by the solvent's basicity. Catalytic methods using transition metals like copper or silver have also been shown to promote the decarboxylation of ortho-substituted benzoic acids. nih.gov
Reactions Involving the Bromo Substituent
The bromo substituent on the aromatic ring is a key functional group that can participate in nucleophilic substitution and a wide array of metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Ullmann)
The bromo substituent makes this compound an excellent candidate for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organohalide. organic-chemistry.org It is widely used to form biaryl compounds. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the product and regenerate the catalyst. This reaction is tolerant of many functional groups, including the carboxylic acid and nitro groups present on the substrate. nih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.com The reaction is typically carried out in the presence of a base.
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. The reaction generally proceeds under mild, basic conditions. libretexts.org
Ullmann Reaction: The classic Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org Modern variations, often called Ullmann-type reactions, can form C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively. nih.gov These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the coupling.
For all these cross-coupling reactions, the electronic properties and steric hindrance of the substituents on this compound would play a role in its reactivity. The steric bulk of the ortho-methoxy group could potentially influence the rate of oxidative addition to the metal catalyst.
Table 3: General Conditions for Metal-Catalyzed Cross-Coupling of Aryl Bromides
| Reaction | Coupling Partner | Catalyst(s) | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF |
| Ullmann (C-N) | Amine | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMSO |
This table represents general methodologies for aryl bromides and not specific experimental results for this compound.
Grignard and Organolithium Reagent Formation
The formation of Grignard or organolithium reagents from this compound is generally considered unfeasible due to the presence of the acidic carboxylic acid proton. Both Grignard reagents and organolithium compounds are potent bases and would preferentially react in an acid-base neutralization rather than engaging in the desired metal-halogen exchange at the C-Br bond.
An attempt to form a Grignard reagent using magnesium metal (Mg) would be immediately quenched by the carboxylic acid group. The Grignard reagent, once formed in situ, would deprotonate the nearest available acid, resulting in the formation of a magnesium carboxylate salt and releasing the corresponding alkane from the Grignard reagent.
Similarly, organolithium reagents are exceptionally strong bases. Their application to this compound would lead to a rapid deprotonation of the carboxylic acid, yielding a lithium carboxylate salt. This acid-base reaction is significantly faster than the lithium-halogen exchange required to form the desired organolithium species. Therefore, the functional groups within this compound are incompatible with the conditions required for the direct formation of these organometallic reagents. Protection of the carboxylic acid group would be a necessary prerequisite for such transformations.
Reactions Involving the Methoxy Group
Ether Cleavage and Demethylation
The methoxy group of this compound, an aryl alkyl ether, can be cleaved to yield the corresponding phenol, 4-Bromo-2-hydroxy-5-nitrobenzoic acid. This process, known as demethylation or ether cleavage, typically requires strong acids or Lewis acids.
The reaction with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a halide ion acts as a nucleophile. For aryl alkyl ethers, the nucleophilic attack occurs exclusively at the less sterically hindered alkyl (methyl) carbon, following an SN2 mechanism. Attack at the sp²-hybridized aromatic carbon is disfavored. This regioselectivity ensures that the products are the phenol and a methyl halide. Diaryl ethers are generally resistant to cleavage by these acids. nih.govnih.gov
Lewis acids, most notably boron tribromide (BBr₃), are also highly effective for the demethylation of aryl methyl ethers. The reaction is often carried out at low temperatures and provides a high yield of the corresponding phenol.
| Reagent | Typical Conditions | Mechanism Type | Product |
|---|---|---|---|
| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Acid-catalyzed SN2 | 4-Bromo-2-hydroxy-5-nitrobenzoic acid + CH₃Br |
| Hydroiodic Acid (HI) | Aqueous solution, reflux | Acid-catalyzed SN2 | 4-Bromo-2-hydroxy-5-nitrobenzoic acid + CH₃I |
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), -78 °C to RT | Lewis acid-mediated | 4-Bromo-2-hydroxy-5-nitrobenzoic acid |
Reactivity in Supramolecular Systems
While specific studies on the supramolecular chemistry of this compound are not extensively documented, the reactivity of its functional groups can be inferred from studies on related substituted benzoic acids. The molecule possesses multiple sites capable of engaging in non-covalent interactions that are fundamental to crystal engineering and the formation of supramolecular assemblies.
The primary interaction for benzoic acid derivatives is the formation of robust hydrogen-bonded dimers through their carboxylic acid moieties. acs.org This often results in the creation of one-dimensional chains or more complex networks. researchgate.net Furthermore, the nitro and methoxy groups can act as hydrogen bond acceptors, while the bromo-substituent can function as a halogen bond donor. researchgate.netnih.gov
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govacs.org In the context of this compound, the bromine atom, influenced by the electron-withdrawing groups on the ring, can form halogen bonds with Lewis basic sites such as the nitro group or carbonyl oxygen of a neighboring molecule. The interplay between strong hydrogen bonding (via the carboxylic acid) and halogen bonding (via the bromine) can direct the self-assembly into predictable and stable one- or two-dimensional architectures. researchgate.netnih.gov
Reactions Involving the Nitro Group
Reduction to Amino Derivatives (e.g., Amine Formation)
The nitro group is readily reduced to a primary amine, providing a synthetic route to 4-Amino-2-methoxy-5-nitrobenzoic acid. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired chemoselectivity and reaction conditions.
Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. This method is generally effective and avoids the use of stoichiometric metal reagents.
Alternatively, metal-acid systems are widely used for the reduction of aromatic nitro compounds. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective. These reactions proceed via a series of single electron transfers from the metal. Sodium hydrosulfite (Na₂S₂O₄) is another reagent capable of selectively reducing the nitro group in the presence of other functional groups. researchgate.net
| Reagent/System | Typical Conditions | Key Characteristics |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol solvent, RT | Clean, high yield, risk of dehalogenation with some catalysts. |
| Iron (Fe), HCl | Aqueous ethanol, reflux | Inexpensive, widely used in industry. |
| Tin (Sn), HCl | Ethanol, reflux | Classic method, effective but requires removal of tin salts. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous ammonia or pyridine | Mild conditions, good for sensitive substrates. |
| Zinc (Zn), NH₄Cl | Aqueous solution, RT | Neutral conditions, can sometimes yield hydroxylamine intermediate. researchgate.net |
Role in Electron-Withdrawing Effects and Aromatic Reactivity
The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both a negative inductive effect (-I) and a negative resonance effect (-R). This has a profound impact on the reactivity of the this compound molecule.
The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic aromatic substitution. However, as the ring is already fully substituted, this effect is more relevant to the reactivity of the existing functional groups. The electron density is drawn away from the aromatic ring, which in turn increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.
Intramolecular Cyclization and Rearrangement Pathways
The arrangement of the bromo, methoxy, and nitro substituents on the benzoic acid ring provides a template for potential intramolecular reactions, primarily driven by the electron-withdrawing nature of the nitro group and the potential for nucleophilic attack or rearrangement.
One plausible intramolecular cyclization pathway for this compound would likely involve the reduction of the nitro group to an amine. This transformation would yield 5-amino-4-bromo-2-methoxybenzoic acid, a molecule primed for intramolecular cyclization. The resulting amino group, being nucleophilic, could potentially attack the carboxyl group or a derivative thereof, leading to the formation of a lactam. Alternatively, under conditions that favor decarboxylation, other cyclization pathways might become accessible.
Another potential reaction is an intramolecular nucleophilic aromatic substitution (SNAr). libretexts.org In this scenario, a nucleophilic group within the molecule could displace one of the substituents on the aromatic ring. For this to occur, a side chain with a potent nucleophile would need to be introduced, for instance, by modifying the carboxylic acid group.
Rearrangement reactions for this specific molecule are less probable without the introduction of specific reagents or conditions that would, for example, generate a reactive intermediate like a nitrene or a benzyne. Theoretical studies on substituted nitrobenzenes suggest that the nature and position of substituents significantly influence their decomposition and rearrangement mechanisms. acs.org
Detailed Mechanistic Elucidation of Transformations
A thorough understanding of the reaction mechanisms for any potential transformations of this compound would necessitate the investigation of reaction intermediates and detailed kinetic studies.
The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For the hypothetical intramolecular reactions of this compound, several types of intermediates could be anticipated.
In the case of an SNAr-type cyclization, a Meisenheimer complex would be a key intermediate. libretexts.orgnih.gov This is a resonance-stabilized, negatively charged intermediate formed by the addition of the nucleophile to the electron-deficient aromatic ring. libretexts.org Spectroscopic techniques such as NMR and UV-Vis could be employed to detect and characterize such transient species.
For reactions involving the reduction of the nitro group, intermediates such as nitroso and hydroxylamine species are expected. acs.orgorientjchem.org These can be detected and monitored during the course of the reaction using techniques like in situ IR spectroscopy or by trapping experiments.
The following table outlines potential intermediates and the analytical methods that could be used for their detection in the study of this compound reactivity.
| Plausible Reaction Pathway | Expected Intermediate | Analytical Method for Detection |
| Intramolecular SNAr | Meisenheimer Complex | NMR, UV-Vis Spectroscopy |
| Nitro Group Reduction | Nitroso derivative | In situ IR, Mass Spectrometry |
| Nitro Group Reduction | Hydroxylamine derivative | In situ IR, Mass Spectrometry, Trapping Experiments |
Kinetic studies would provide quantitative data on the rates of the proposed transformations and offer insights into the reaction mechanism, including the determination of the rate-limiting step.
To investigate the kinetics of a potential intramolecular cyclization of a derivative of this compound, one could monitor the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. The effect of reactant concentrations, temperature, and catalysts on the reaction rate would be systematically studied to determine the rate law and activation parameters of the reaction.
For example, if a hypothetical intramolecular cyclization follows first-order kinetics, the rate of the reaction would be directly proportional to the concentration of the reactant. The rate constant (k) could be determined by plotting the natural logarithm of the reactant concentration versus time.
The following table illustrates a hypothetical set of kinetic data for a first-order intramolecular cyclization of a derivative of this compound.
| Time (minutes) | Concentration of Reactant (M) | ln[Reactant] |
| 0 | 0.100 | -2.303 |
| 10 | 0.082 | -2.501 |
| 20 | 0.067 | -2.703 |
| 30 | 0.055 | -2.900 |
| 40 | 0.045 | -3.101 |
From such data, the rate constant (k) can be calculated from the slope of the plot of ln[Reactant] vs. time. The Arrhenius equation could then be used to determine the activation energy of the reaction by studying the temperature dependence of the rate constant. The study of ortho substituent effects in similar benzoic acid derivatives has shown that both electronic and steric factors can significantly influence reaction rates. researchgate.net
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methoxy 5 Nitrobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity and spatial arrangement of atoms can be established.
The ¹H NMR spectrum of 4-Bromo-2-methoxy-5-nitrobenzoic acid is anticipated to be relatively simple, displaying distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the substitution pattern on the benzene (B151609) ring, the two aromatic protons are in different chemical environments and are not adjacent, thus they are expected to appear as singlets.
The chemical shifts are heavily influenced by the electronic nature of the substituents. The methoxy (-OCH₃) group at the C2 position is an electron-donating group, which tends to shield nearby protons (shifting them upfield). Conversely, the nitro (-NO₂) group at C5 and the carboxylic acid (-COOH) group at C1 are strong electron-withdrawing groups, causing significant deshielding of adjacent protons (shifting them downfield). The bromine atom at C4 also acts as an electron-withdrawing group through induction.
H-3: This proton is ortho to the strongly electron-donating methoxy group and meta to the electron-withdrawing nitro group. The shielding effect of the methoxy group is expected to be dominant, placing this proton at a relatively upfield position for an aromatic proton.
H-6: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-withdrawing bromine atom. This environment results in significant deshielding, causing its signal to appear at a lower field compared to H-3.
-OCH₃ Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.
-COOH Proton: The acidic proton of the carboxylic acid group is typically broad and appears at a very downfield chemical shift, often above 10-12 ppm. Its exact position can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~7.2 - 7.4 | Singlet (s) |
| H-6 | ~8.2 - 8.4 | Singlet (s) |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the methoxy carbon. The chemical shifts are dictated by the hybridization and the electronic environment of each carbon atom.
Carboxylic Acid Carbon (C=O): This carbon is highly deshielded due to the attached electronegative oxygen atoms and typically appears in the 165-175 ppm region.
Aromatic Carbons (C1-C6): The shifts of these carbons are influenced by the attached substituents.
C1 (-COOH attached): Deshielded by the carboxylic acid group.
C2 (-OCH₃ attached): Strongly shielded by the electron-donating effect of the methoxy group, but deshielded by the direct attachment to oxygen.
C3: Shielded by the ortho-methoxy group.
C4 (-Br attached): The chemical shift is influenced by the "heavy atom effect" of bromine, which can cause an upfield shift despite its electronegativity. stackexchange.com
C5 (-NO₂ attached): Strongly deshielded by the electron-withdrawing nitro group.
C6: Deshielded by the ortho-nitro group.
Methoxy Carbon (-OCH₃): This aliphatic carbon appears in a characteristic region around 55-65 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~125 - 130 |
| C2 | ~155 - 160 |
| C3 | ~115 - 120 |
| C4 | ~118 - 123 |
| C5 | ~140 - 145 |
| C6 | ~128 - 133 |
| -COOH | ~165 - 170 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. princeton.edusdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, no cross-peaks would be expected in the aromatic region of a COSY spectrum because the aromatic protons H-3 and H-6 are not coupled to each other (they are separated by four bonds). This lack of correlation would confirm their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. youtube.comyoutube.com This would definitively link the proton signals to their corresponding carbon signals. Expected correlations would be between H-3 and C-3, H-6 and C-6, and the methoxy protons with the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is key for piecing together the molecular structure. youtube.comyoutube.com Key expected HMBC correlations would include:
The methoxy protons (-OCH₃) to C-2 (two bonds) and C-1 and C-3 (three bonds).
Proton H-3 to C-1, C-2, C-4, and C-5.
Proton H-6 to C-1, C-4, and C-5.
The carboxylic acid proton (-COOH) to C-1 and C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, regardless of their bonding. researchgate.net For this molecule, a key NOESY cross-peak would be expected between the methoxy protons and H-3, confirming the position of the methoxy group at C-2, adjacent to C-3.
Table 3: Summary of Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| HSQC | ¹H-³ / ¹³C-3; ¹H-⁶ / ¹³C-6; ¹H(OCH₃) / ¹³C(OCH₃) | Direct C-H attachments |
| HMBC | ¹H(OCH₃) → ¹³C-2, ¹³C-3 | Confirms methoxy position |
| ¹H-³ → ¹³C-1, ¹³C-2, ¹³C-4, ¹³C-5 | Confirms H-3 position and neighbors | |
| ¹H-⁶ → ¹³C-1, ¹³C-4, ¹³C-5 | Confirms H-6 position and neighbors |
| NOESY | ¹H(OCH₃) ↔ ¹H-³ | Spatial proximity confirms substituent placement |
X-ray Crystallography
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking)
The molecular structure of this compound, featuring a carboxylic acid group, a nitro group, a methoxy group, and a bromine atom attached to a benzene ring, suggests a rich variety of potential intermolecular interactions that dictate its crystal packing.
Hydrogen Bonds: The most prominent interaction is expected to be the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a classic and highly stable motif observed in the crystal structures of the majority of carboxylic acids. researchgate.net Additionally, weaker C—H⋯O hydrogen bonds are likely to occur, with the aromatic C-H groups or the methoxy C-H groups acting as donors and the oxygen atoms of the nitro group or the carbonyl oxygen of the carboxylic acid acting as acceptors. nih.gov
Halogen Bonds: The bromine atom in the molecule can participate in halogen bonding, a directional non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. Potential halogen bond acceptors in the crystal lattice could include the oxygen atoms of the nitro group or the carbonyl group of a neighboring molecule, forming Br⋯O interactions. nih.govnih.gov Short Br⋯Br contacts between adjacent molecules are also a possibility, contributing to the stability of the crystal packing. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 2.6 - 2.7 |
| Hydrogen Bond | C-H (Aromatic/Methoxy) | O (Nitro/Carbonyl) | 2.3 - 2.6 |
| Halogen Bond | C-Br | O (Nitro/Carbonyl) | ~3.0 - 3.2 |
| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.6 - 3.8 |
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
For this compound, the Hirshfeld surface analysis is expected to reveal the following key features:
dnorm Surface: The dnorm map would likely show intense red spots corresponding to the strong O—H⋯O hydrogen bonds of the carboxylic acid dimer, indicating contacts shorter than the van der Waals radii. Other, less intense red spots might appear for the C—H⋯O and Br⋯O halogen bonds.
O⋯H/H⋯O Contacts: These would appear as a pair of sharp, prominent spikes in the fingerprint plot, characteristic of strong hydrogen bonds. This is typically one of the most significant contributions to the total Hirshfeld surface area for carboxylic acids. researchgate.net
H⋯H Contacts: These generally represent the largest percentage of the surface area, appearing as a large, diffuse region in the center of the plot, corresponding to the numerous van der Waals interactions. nih.gov
Br⋯H/H⋯Br Contacts: The presence of bromine would lead to distinct "wings" in the fingerprint plot, representing the Br⋯H contacts. nih.gov
Other Contacts: Minor contributions from C⋯C, Br⋯C/C⋯Br, and Br⋯O/O⋯Br contacts would also be expected. nih.govnih.gov
The following table provides a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area, based on analyses of similar bromo-substituted aromatic compounds. researchgate.netnih.gov
| Contact Type | Estimated Contribution (%) |
| H⋯H | 40 - 50% |
| O⋯H/H⋯O | 20 - 30% |
| Br⋯H/H⋯Br | 10 - 15% |
| C⋯H/H⋯C | 5 - 10% |
| C⋯C | 1 - 3% |
| Br⋯O/O⋯Br | < 1% |
This advanced characterization, combining the analysis of specific intermolecular forces with a holistic view from Hirshfeld surface analysis, provides a comprehensive understanding of the supramolecular architecture that would be adopted by this compound in the solid state.
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Methoxy 5 Nitrobenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to investigate the electronic structure and properties of molecules like 4-Bromo-2-methoxy-5-nitrobenzoic acid. These calculations are foundational for geometry optimization, spectroscopic parameter prediction, and understanding electronic characteristics.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed for this purpose.
Conformational analysis is crucial for molecules with rotatable bonds, such as the methoxy (B1213986) and carboxylic acid groups in this compound. The orientation of these groups relative to the benzene (B151609) ring can significantly impact the molecule's stability and properties. Computational methods can map the potential energy surface by systematically rotating these bonds to identify the global and local energy minima, which correspond to the most stable conformers. For similar molecules, studies have shown that the planarity of the carboxylic acid group with respect to the aromatic ring is a key factor in determining the most stable conformation.
Table 1: Predicted Geometrical Parameters for a Representative Substituted Benzoic Acid Derivative (Calculated via DFT/B3LYP) Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific experimental or calculated data for this compound is not readily available in the cited literature.
| Parameter | Calculated Value |
|---|---|
| C-C (ring) Bond Length | 1.389 - 1.407 Å |
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Length | ~1.47 Å |
| C=O Bond Length | ~1.21 Å |
| C-O (acid) Bond Length | ~1.35 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C-C-C (ring) Bond Angle | 118° - 121° |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predictions help in the assignment of experimental peaks to specific atoms within the molecule.
IR Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Calculations can help assign specific vibrational modes, such as the characteristic stretches of the C=O in the carboxylic acid, the N-O stretches of the nitro group, and the C-O stretches of the methoxy group. Calculated frequencies are often scaled by a factor to account for anharmonicity and methodological limitations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the excitation energies and oscillator strengths of electronic transitions, corresponding to the absorption maxima (λ_max) in a UV-Vis spectrum. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital to a low-energy unoccupied molecular orbital.
Table 2: Typical Predicted Spectroscopic Data for Substituted Nitrobenzoic Acids Note: This table represents typical values and assignments based on DFT studies of similar compounds.
| Spectroscopy | Parameter | Predicted Range/Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | 165-170 ppm | Carboxylic Carbon (C=O) |
| ¹H NMR | Chemical Shift (δ) | ~10-13 ppm | Carboxylic Proton (-COOH) |
| IR | Frequency (ν) | 1700-1750 cm⁻¹ | C=O Stretch (Carboxylic Acid) |
| IR | Frequency (ν) | 1500-1560 cm⁻¹ | Asymmetric NO₂ Stretch |
| IR | Frequency (ν) | 1330-1370 cm⁻¹ | Symmetric NO₂ Stretch |
| UV-Vis | λ_max | 250-350 nm | π → π* transitions |
Analysis of Electronic Properties (e.g., Molecular Electrostatic Potential, Charge Distribution)
The electron distribution within a molecule governs its physical properties and chemical reactivity. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. For this compound, the MEP map would highlight regions of negative potential (in red), typically around the electronegative oxygen atoms of the nitro and carboxyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue), often near hydrogen atoms, indicate sites for nucleophilic attack.
Charge distribution analysis, such as Mulliken or Natural Population Analysis (NPA), quantifies the partial charge on each atom. This provides a more quantitative picture of the electron distribution, revealing the effects of the electron-withdrawing nitro and bromo groups and the electron-donating methoxy group on the aromatic ring.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be distributed over the benzene ring and the methoxy group.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is expected to be localized on the electron-withdrawing nitro group and the aromatic ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated to further quantify the molecule's reactivity.
Table 3: Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors Note: The values presented are illustrative for a molecule with similar functional groups, as specific data for this compound is not available.
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| E_HOMO | -6.0 to -7.5 | Electron-donating ability |
| E_LUMO | -2.0 to -3.5 | Electron-accepting ability |
| Energy Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and stability |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational space at a given temperature.
For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent. These simulations can identify the most populated conformations and the pathways for interconversion between them. This is particularly useful for understanding how the flexibility of the methoxy and carboxyl groups might influence the molecule's interactions with other species. Accelerated MD techniques can be employed to enhance the sampling of conformational space and observe rare events, such as large conformational changes, on computationally accessible timescales.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are indispensable for investigating the mechanisms of chemical reactions. These studies involve locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.
For this compound, such studies could explore various reactions, for example, the deprotonation of the carboxylic acid, nucleophilic aromatic substitution, or reduction of the nitro group. By mapping the potential energy surface, computational chemists can elucidate the step-by-step mechanism, identify any intermediates, and predict the reaction's feasibility and kinetics. These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
Prediction of Non-Covalent Interactions
Computational chemistry provides powerful tools for the prediction and analysis of non-covalent interactions (NCIs), which are crucial in understanding the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, theoretical investigations, primarily through methods like Density Functional Theory (DFT) and Hirshfeld surface analysis, would be instrumental in elucidating the complex network of these interactions.
Non-covalent interactions are typically weaker than covalent bonds and include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. In the context of this compound, the presence of various functional groups—a bromine atom, a methoxy group, a nitro group, and a carboxylic acid group—suggests a rich landscape of potential NCIs.
A theoretical investigation would typically begin with the optimization of the molecular geometry using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). This provides a stable conformation from which intermolecular interactions can be analyzed.
Hirshfeld surface analysis is a common graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov This technique maps the electron density to define a surface around a molecule, with the color coding on the surface indicating the nature and strength of different contacts. For this compound, one could predict several key interactions:
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This would likely lead to the formation of strong O—H⋯O hydrogen bonds, often resulting in dimeric structures that are common in carboxylic acids. nih.gov
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen atoms of the nitro or carboxylic acid groups on neighboring molecules (Br⋯O interactions). nih.gov
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with adjacent molecules, contributing to the stability of the crystal packing. nih.gov
The following table summarizes the types of non-covalent interactions that would be theoretically predicted for this compound and the functional groups involved.
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Predicted Significance |
| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O), Nitro (-NO₂) | High |
| Halogen Bond | Bromine (-Br) | Nitro (-NO₂), Carboxylic Acid (C=O) | Moderate |
| π-π Stacking | Benzene Ring | Benzene Ring | Moderate |
| C-H···O Interaction | Methoxy (-OCH₃), Aromatic C-H | Nitro (-NO₂), Carboxylic Acid (C=O) | Moderate to Low |
| van der Waals | All atoms | All atoms | High (collectively) |
Further computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, could provide deeper insights into the nature and strength of these predicted interactions by analyzing electron density topological properties and orbital interactions, respectively. Reduced Density Gradient (RDG) analysis is another method that helps in visualizing weak interactions in real space. researchgate.net
While specific experimental or detailed computational studies on this compound are not available in the provided search results, the principles derived from studies on analogous molecules containing similar functional groups strongly support the prediction of a complex and influential network of non-covalent interactions governing its solid-state structure and properties. nih.govnih.gov
Applications in Complex Molecule Synthesis and Advanced Materials Research
Role as a Strategic Synthetic Building Block
The intrinsic chemical functionalities of 4-Bromo-2-methoxy-5-nitrobenzoic acid make it a valuable starting material in multi-step organic synthesis. The interplay of its electron-donating methoxy (B1213986) group and electron-withdrawing nitro and carboxylic acid groups, combined with the synthetically versatile bromine atom, allows for controlled and selective modifications.
Synthesis of Diverse Organic Scaffolds and Chemical Libraries
While specific, large-scale library syntheses employing this compound are not extensively documented in publicly available research, the inherent reactivity of its functional groups suggests its suitability for such applications. The carboxylic acid can be readily converted to amides, esters, and other derivatives, providing a key anchor point for diversification. The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents. Furthermore, the nitro group can be reduced to an amine, which can then undergo a plethora of subsequent reactions, including diazotization and further derivatization. This multi-faceted reactivity profile makes it a promising candidate for the construction of diverse chemical libraries for drug discovery and other screening purposes.
The general synthetic utility of related bromo-nitrobenzoic acid derivatives in creating diverse heterocyclic scaffolds has been noted, highlighting the potential of this class of compounds in combinatorial chemistry.
Intermediate for Analogue Preparation in Advanced Organic Chemistry
In the pursuit of new therapeutic agents and molecules with tailored properties, the synthesis of analogues of a lead compound is a critical step. This compound can serve as a key intermediate in this process. The strategic placement of its functional groups allows for systematic modifications to explore structure-activity relationships (SAR). For instance, the bromine atom can be replaced with various aryl, alkyl, or other functional groups to probe the effect of steric and electronic changes on biological activity. Similarly, the carboxylic acid and the amine derived from the nitro group can be functionalized to introduce different side chains and functionalities. This systematic approach to analogue synthesis is fundamental to the optimization of lead compounds in medicinal chemistry.
While direct examples for this compound are scarce, the principle is well-established for similarly functionalized aromatic compounds in drug discovery programs.
Derivatization for Functional Materials Development
The development of advanced materials with specific optical, electronic, or physical properties often relies on the synthesis of highly functionalized organic molecules. The reactive handles on this compound make it a potential precursor for such materials. For example, the extended π-systems that can be generated via cross-coupling reactions at the bromine position could lead to the formation of organic dyes or components of electroactive polymers. The ability to introduce various functional groups through the carboxylic acid and nitro moieties allows for the fine-tuning of the material's properties, such as solubility, thermal stability, and self-assembly characteristics.
Contribution to the Development of Novel Synthetic Methodologies
Although not a direct contributor to the development of entirely new named reactions, this compound and its analogues serve as important substrates for testing and refining existing synthetic methodologies. The presence of multiple, potentially interfering functional groups provides a challenging yet realistic platform for evaluating the selectivity and efficiency of new catalytic systems or reaction conditions. For example, developing a cross-coupling reaction that proceeds selectively at the bromine atom without affecting the nitro or carboxylic acid groups would represent a valuable advancement in synthetic chemistry. The successful application of novel synthetic methods to complex and multifunctional molecules like this demonstrates their robustness and broad applicability.
Ligand Design in Catalysis
The synthesis of tailored ligands is crucial for the advancement of homogeneous catalysis. While there is no direct evidence of this compound being used as a ligand itself, its derivatives hold potential in this area. The amine, obtained from the reduction of the nitro group, can be further elaborated to create bidentate or polydentate ligands. The carboxylic acid could also be used to anchor the ligand to a solid support or to introduce water-solubilizing groups. The bromine atom offers a site for the introduction of phosphine (B1218219) or other coordinating groups via cross-coupling reactions. The design and synthesis of new ligands based on this scaffold could lead to catalysts with improved activity, selectivity, and stability for a variety of organic transformations.
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Routes
Traditional synthetic pathways for polysubstituted aromatic compounds often rely on harsh reagents and generate significant waste. Future research will prioritize the development of environmentally benign methods for producing 4-Bromo-2-methoxy-5-nitrobenzoic acid, aligning with the principles of green chemistry.
Key areas of focus will include:
Alternative Brominating Agents: Moving away from hazardous liquid bromine, research can explore more sustainable alternatives. Oxidative bromination, which uses bromide salts (like NaBr or HBr) in the presence of an oxidant, presents a greener path. nih.gov Other reagents like N-bromosuccinimide (NBS) offer improved handling and selectivity. researchgate.netcambridgescholars.com
Eco-Friendly Nitration: The classic use of concentrated nitric and sulfuric acids for nitration is effective but highly corrosive and produces substantial acidic waste. Future routes could investigate milder nitrating agents or solid acid catalysts that can be easily recovered and recycled, minimizing environmental impact.
Safer Solvents and Reaction Conditions: The replacement of volatile organic compounds (VOCs) with greener solvents (e.g., water, ionic liquids, or supercritical fluids) is a critical goal. nih.gov Furthermore, optimizing reactions to proceed at lower temperatures or under solvent-free conditions can significantly reduce energy consumption. ijisrt.com
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes
| Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Bromination | Elemental Bromine (Br₂) in a chlorinated solvent. | Oxidative bromination with NaBr/H₂O₂; N-bromosuccinimide (NBS) in a recyclable solvent. nih.govresearchgate.net | Safer reagents, waste reduction. |
| Nitration | Concentrated H₂SO₄/HNO₃ mixture. | Solid acid catalysis (e.g., zeolites); milder nitrating agents. | Use of recyclable catalysts, prevention of corrosive waste. |
| Solvent | Dichloromethane, Chloroform, DMF. researchgate.net | Water, ethanol, ionic liquids, or solvent-free conditions. nih.gov | Use of safer solvents. |
| Energy | High-temperature reflux. | Catalytic reactions at ambient temperature; microwave or ultrasound-assisted synthesis. ijisrt.com | Energy efficiency. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Emerging research will likely focus on novel catalytic systems to overcome these hurdles:
Shape-Selective Catalysts: Zeolites and other microporous materials can be employed as catalysts. mdpi.com Their well-defined pore structures can sterically hinder the formation of certain isomers, thereby favoring the desired product. For instance, a catalyst could be designed to selectively allow nitration at the C5 position while blocking other potential sites.
Homogeneous and Heterogeneous Catalysis: The use of transition-metal catalysts (e.g., palladium, copper) could facilitate highly selective C-H activation and functionalization steps, offering alternative routes to the final molecule. researchgate.netnih.gov Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, contributing to a more sustainable process. mdpi.com
Organocatalysis: Metal-free organocatalysts are an emerging class of catalysts that can promote reactions with high selectivity under mild conditions. Research into chiral organocatalysts could even open pathways to enantioselective syntheses if a chiral center were introduced into a derivative.
Table 2: Potential Catalytic Systems for Selective Synthesis
| Catalyst Type | Potential Application in Synthesis | Key Advantages |
|---|---|---|
| Zeolites (e.g., H-beta) mdpi.com | Regioselective nitration of the aromatic ring. | Shape selectivity, reusability, reduction of acidic waste. |
| Transition Metal Complexes (Pd, Cu) researchgate.netnih.gov | Directed C-H functionalization for bromination or carboxylation. | High activity, potential for novel reaction pathways. |
| Phase Transfer Catalysts | Enhancing reaction rates between reagents in different phases (e.g., aqueous and organic). | Milder reaction conditions, improved yields. |
| Organocatalysts | Site-selective functionalization under metal-free conditions. | Low toxicity, environmental friendliness, mild conditions. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. nih.gov Given that nitration reactions are often highly exothermic and can be hazardous on a large scale, flow chemistry is an ideal technology for the synthesis of this compound. ewadirect.comeuropa.eu
Future research in this area would involve:
Development of a Continuous Flow Process: Designing a modular flow setup where reagents are pumped and mixed in-line. The small volume of the reactor ensures superior heat dissipation, mitigating the risks associated with exothermic nitration. europa.eu This allows for the use of reaction conditions that would be unsafe in a traditional batch reactor.
Automation and Optimization: Integrating the flow system with automated controls and in-line analytical tools (e.g., IR or NMR spectroscopy) would enable real-time monitoring and rapid optimization of reaction parameters such as temperature, pressure, and residence time. syrris.comresearchgate.net
Application in Supramolecular Chemistry and Crystal Engineering
The functional groups present on this compound make it a highly promising building block for supramolecular chemistry and crystal engineering. This field focuses on designing and synthesizing complex, ordered structures held together by non-covalent interactions.
The molecule's potential in this domain stems from its ability to participate in a variety of specific intermolecular interactions:
Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming robust and predictable synthons, such as the classic carboxylic acid dimer. nih.gov
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic atoms like oxygen or nitrogen. These Br···O or Br···N interactions are increasingly used as a tool for assembling molecules into desired architectures. nih.govnih.gov
π–π Stacking: The electron-deficient nitro-substituted aromatic ring can engage in π–π stacking interactions with other aromatic systems.
Other Weak Interactions: The methoxy (B1213986) and nitro groups can also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal lattice. nih.gov
By exploiting these interactions, researchers could design and construct novel co-crystals, metal-organic frameworks (MOFs), or liquid crystals with tailored properties for applications in materials science, electronics, or gas storage.
Table 3: Functional Groups and Their Potential Supramolecular Interactions
| Functional Group | Type of Interaction | Potential Role in Crystal Engineering |
|---|---|---|
| Carboxylic Acid (-COOH) | Strong Hydrogen Bonding (O-H···O) | Formation of robust dimers and chains; primary structure-directing synthon. nih.gov |
| Bromo (-Br) | Halogen Bonding (C-Br···O/N) | Directional control for assembling 2D or 3D networks. nih.gov |
| **Nitro (-NO₂) ** | Dipole-Dipole; Weak H-Bonding (C-H···O) | Influences molecular packing; participates in stabilizing interactions. |
| Methoxy (-OCH₃) | Weak Hydrogen Bonding (C-H···O) | Fine-tunes crystal packing and solubility. |
| Aromatic Ring | π–π Stacking | Contributes to the overall stability and electronic properties of the solid state. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-2-methoxy-5-nitrobenzoic acid, and how can intermediates be characterized?
- Methodology : The synthesis typically involves sequential functionalization of benzoic acid derivatives. A validated approach starts with bromination of 2-methoxybenzoic acid using bromine in acetic acid under controlled temperatures (40–60°C). Subsequent nitration employs a mixture of concentrated nitric and sulfuric acids at 0–5°C to minimize byproducts . Intermediate characterization relies on thin-layer chromatography (TLC) for reaction monitoring and 1H/13C NMR for structural confirmation. For example, the nitro group’s introduction is confirmed by distinct aromatic proton splitting patterns in NMR .
Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?
- Methodology : Due to poor water solubility, use DMSO or ethanol as co-solvents (<5% v/v to avoid cytotoxicity). Sonication or mild heating (30–40°C) enhances dissolution. Alternatively, derivatization (e.g., methyl ester formation via Fischer esterification) improves lipophilicity for cellular uptake studies .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitration in 4-bromo-2-methoxybenzoic acid?
- Methodology : The methoxy group at position 2 acts as an ortho/para-directing group , while the carboxylic acid at position 1 deactivates the ring. Computational studies (DFT calculations) predict preferential nitration at position 5 due to lower activation energy. Experimentally, HPLC-MS analysis of reaction mixtures identifies minor isomers, confirming >90% regioselectivity for the 5-nitro product under optimized conditions (HNO3/H2SO4, 0°C) .
Q. How do substituent effects influence the compound’s biological activity compared to analogs?
- Methodology : A comparative study of derivatives (e.g., 4-bromo-2-fluoro-5-nitrobenzoic acid) reveals that electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by disrupting bacterial membrane potential, while methoxy groups improve solubility. Use MIC assays (minimum inhibitory concentration) against E. coli and S. aureus to quantify potency. For example, the target compound shows moderate activity (MIC = 32 µg/mL) compared to high activity in fluoro-substituted analogs (MIC = 8 µg/mL) .
Q. What strategies optimize catalytic debromination for functional group interconversion?
- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces bromine with aryl/heteroaryl groups. Use Pd(PPh3)4 (5 mol%) and arylboronic acids in THF/H2O (3:1) at 80°C. Monitor progress via GC-MS or 19F NMR (if fluorine-containing reagents are used). Post-reaction purification via silica gel chromatography yields coupled products with >85% efficiency .
Q. How can crystallographic data resolve contradictions in reported melting points?
- Methodology : Conflicting melting points (e.g., 168°C vs. 172°C) often arise from polymorphism or impurities. Perform single-crystal X-ray diffraction (using SHELXL ) to determine crystal packing and hydrogen-bonding networks. Pair with DSC (differential scanning calorimetry) to identify polymorphic transitions. For example, two polymorphs of 4-bromo-2-nitrobenzoic acid show distinct endothermic peaks at 168°C and 172°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
